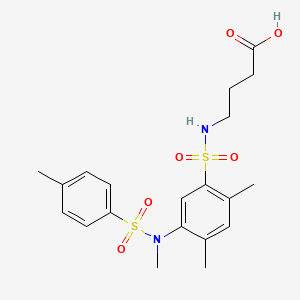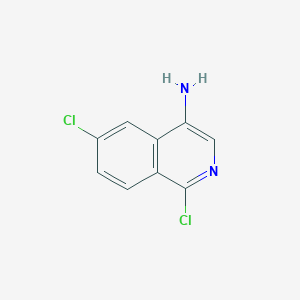
1,6-Dichloroisoquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,6-Dichloroisoquinolin-4-amine” is a chemical compound with the CAS Number: 1784977-21-4 . It has a molecular weight of 213.07 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines . More specific synthesis methods for “this compound” are not available in the current literature.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6Cl2N2/c10-5-1-2-6-7 (3-5)8 (12)4-13-9 (6)11/h1-4H,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 213.07 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the current literature.
Aplicaciones Científicas De Investigación
Amination of Chloro-substituted Heteroarenes
The amination of chloro-substituted heteroarenes, including 1,3-dichloroisoquinolines, with adamantane-containing amines has been studied. Selective substitution of one chlorine atom was observed, with yields depending on the structure of starting compounds. This research indicates the potential of 1,6-Dichloroisoquinolin-4-amine in selective chemical synthesis processes (Abel et al., 2016).
Anticancer Agent Discovery
Investigations into 4-anilinoquinazolines as potent apoptosis inducers for anticancer therapy have led to the identification of derivatives with significant efficacy against cancer models. These studies showcase the relevance of chloroisoquinolin-amine derivatives in developing new anticancer drugs (Sirisoma et al., 2009).
Mono- and Diamination Reactions
Mono- and diamination of dichloropyrimidine and dichloroisoquinoline with adamantane-containing amines revealed insights into antiviral and psychotherapeutic activity potentials. These findings highlight the chemical versatility and therapeutic application prospects of dichloroisoquinolin-amines (Kharlamova et al., 2021).
Synthesis and Cytotoxicity of 4-aminoquinoline Derivatives
Research focused on the synthesis of 4-aminoquinoline derivatives and their cytotoxic effects on human breast tumor cell lines. This work emphasizes the potential of these compounds, related to this compound, as prototypes for new classes of anticancer agents (Zhang et al., 2007).
New Synthesis Methods
A novel one-pot three-component synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation was developed, showcasing the application of dichloroisoquinolin-amine derivatives in the rapid synthesis of complex molecules with potential antileukemic activity (Dolzhenko et al., 2021).
Propiedades
IUPAC Name |
1,6-dichloroisoquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-1-2-6-7(3-5)8(12)4-13-9(6)11/h1-4H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIGYDRMXJKKMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2638400.png)
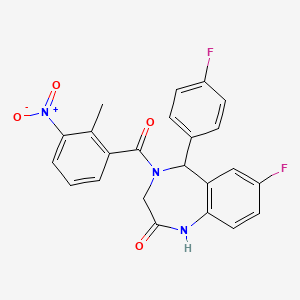
![Methyl 2-{[5-chloro-2-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-fluorophenyl]sulfanyl}acetate](/img/structure/B2638402.png)
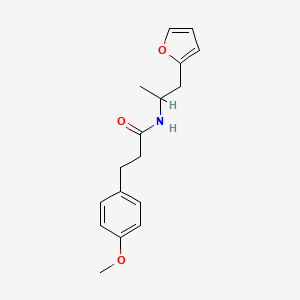

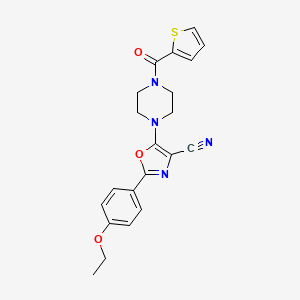
![2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2638406.png)

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2638409.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2638410.png)
